benzyl (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate

Peptide synthesis Purity specification HPLC analysis

Benzyl (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate, commonly abbreviated as H-Lys(Z)-OBzl, is a doubly protected L-lysine derivative featuring a free α-amino group, a benzyloxycarbonyl (Z)-protected ε-amino side chain, and a benzyl ester-protected C-terminus (C₂₁H₂₆N₂O₄; MW 370.44 g/mol for the free base). This compound belongs to the class of Nε-Z-L-lysine benzyl esters and serves as a key intermediate in solution-phase peptide synthesis, where the orthogonal Z/benzyl ester protection strategy enables selective α-amine coupling while both protecting groups remain stable under the acidic conditions commonly used for Boc-group removal.

Molecular Formula C21H26N2O4
Molecular Weight 370.4 g/mol
CAS No. 24458-14-8
Cat. No. B3369738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate
CAS24458-14-8
Molecular FormulaC21H26N2O4
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N
InChIInChI=1S/C21H26N2O4/c22-19(20(24)26-15-17-9-3-1-4-10-17)13-7-8-14-23-21(25)27-16-18-11-5-2-6-12-18/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25)/t19-/m0/s1
InChIKeyBLQSAXJSJHUEIQ-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate (CAS 24458-14-8): Protected L-Lysine Building Block for Solution-Phase Peptide Synthesis


Benzyl (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate, commonly abbreviated as H-Lys(Z)-OBzl, is a doubly protected L-lysine derivative featuring a free α-amino group, a benzyloxycarbonyl (Z)-protected ε-amino side chain, and a benzyl ester-protected C-terminus (C₂₁H₂₆N₂O₄; MW 370.44 g/mol for the free base) . This compound belongs to the class of Nε-Z-L-lysine benzyl esters and serves as a key intermediate in solution-phase peptide synthesis, where the orthogonal Z/benzyl ester protection strategy enables selective α-amine coupling while both protecting groups remain stable under the acidic conditions commonly used for Boc-group removal . The free base form (CAS 24458-14-8) is also available as the hydrochloride salt (CAS 6366-70-7; MW 406.9 g/mol) and as p-toluenesulfonate (CAS 16964-83-3) and benzenesulfonate (CAS 68973-36-4) salts, each offering distinct solubility, handling, and purity characteristics relevant to procurement decisions .

Why Generic Lysine Building Blocks Cannot Replace H-Lys(Z)-OBzl (CAS 24458-14-8) in Multi-Step Peptide Syntheses


Protected lysine derivatives are not functionally interchangeable because the selection of orthogonal protecting groups directly determines synthetic route feasibility, intermediate stability, and final deprotection efficiency [1]. Attempting to substitute H-Lys(Z)-OBzl with a methyl ester analogue (e.g., H-Lys(Z)-OMe, CAS 27894-50-4) alters the C-terminal deprotection strategy from hydrogenolysis to saponification, which may be incompatible with base-sensitive sequences [2]. Conversely, replacing the Z-protected side chain with a Boc-protected variant (e.g., Fmoc-Lys(Boc)-OH, CAS 71989-26-9) shifts the synthesis from a Z/Bzl-based solution-phase protocol to an Fmoc/tBu solid-phase approach, requiring entirely different deprotection reagents (piperidine vs. H₂/Pd or HBr/AcOH) and resin cleavage conditions . The H-Lys(Z)-OBzl free base specifically provides a free α-amine ready for direct coupling without a pre-activation deprotection step—a feature absent in fully protected analogs such as Boc-Lys(Z)-OH or Z-Lys(Z)-OBzl, where the α-amine is also blocked and must be freed prior to chain elongation, adding a synthetic step that can reduce overall yield by 5–15% per deprotection [3].

Quantitative Evidence for Benzyl (2S)-2-Amino-6-(Phenylmethoxycarbonylamino)Hexanoate (CAS 24458-14-8) vs. Closest Analogs


Purity Specification: ≥99% HPLC Purity of Nε-Z-L-Lysine Benzyl Ester Hydrochloride Surpasses Standard ≥98% TLC Grade

Commercially available Nε-Z-L-lysine benzyl ester hydrochloride (the HCl salt of the target compound, CAS 6366-70-7) is offered at ≥99% purity by HPLC from Chem-Impex International, compared to the ≥98.0% (TLC) specification from Sigma-Aldrich for the same compound . The HPLC-based purity assay (≥99%) provides approximately 1% higher nominal purity than the TLC-based assay (≥98%), and HPLC quantification is generally considered more precise for detecting polar impurities and diastereomeric contaminants that may co-migrate in TLC [1]. For procurement in GMP or IND-enabling peptide synthesis, this 1% purity differential can translate to significantly reduced downstream purification burden when scaled to multi-gram or kilogram campaigns.

Peptide synthesis Purity specification HPLC analysis Procurement quality control

Salt Form Selection: Free Base (CAS 24458-14-8) vs. Hydrochloride (CAS 6366-70-7) vs. Tosylate (CAS 16964-83-3) — Molecular Weight and Counterion Mass Penalty

The target compound exists as the free base (benzyl (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate, CAS 24458-14-8, MW = 370.44 g/mol), and is also supplied as the hydrochloride salt (CAS 6366-70-7, MW = 406.9 g/mol) and the p-toluenesulfonate salt (CAS 16964-83-3, MW = 542.64 g/mol) . The free base provides an approximately 9.0% mass efficiency advantage over the hydrochloride salt (370.44 vs. 406.9 g/mol) and a 31.7% advantage over the tosylate salt (370.44 vs. 542.64 g/mol), meaning that for every 100 g of active lysine derivative required in a coupling reaction, 109.8 g of hydrochloride or 146.5 g of tosylate must be weighed. The free base also avoids chloride ion interference in coupling reactions catalyzed by certain metal-based reagents where halide coordination can reduce catalyst turnover [1].

Salt form selection Free base Hydrochloride Tosylate Molecular weight efficiency

Deprotection Kinetics: Complete Z/Benzyl Ester Removal in 30 Seconds Using Catalytic Transfer Hydrogenation vs. Hours for Alternative Protecting Groups

In a controlled catalytic transfer hydrogenation study, α-N-Cbz-lysine (structurally analogous to the target compound at the α-amine and side-chain protection) underwent complete deprotection of both the benzyloxycarbonyl and benzyl ester groups in 30 seconds using 88% formic acid with an equal weight of palladium black in a stirred reactor [1]. Under milder conditions (4.4% formic acid in methanol), complete deprotection was achieved in 5–10 minutes at room temperature [1]. Critically, under these same conditions, the tert-butyloxycarbonyl (t-Boc) group remained fully stable, as demonstrated by a 98% yield of t-Boc-aspartic acid recovered from t-Boc-aspartate β-O-benzyl ester [1]. This establishes a quantitative orthogonality window: Z and benzyl ester groups are removable within minutes under conditions where Boc protection is preserved, enabling sequential deprotection strategies unavailable with Boc/Bzl or Fmoc/tBu schemes alone [2].

Deprotection kinetics Catalytic transfer hydrogenation Z-group removal Benzyl ester hydrogenolysis Orthogonal stability

Application-Specific Differentiation: H-Lys(Z)-OBzl as a Precursor for Thrombolytic Pseudopeptides — Documented in Peer-Reviewed Pharmacology Literature

N6-Carbobenzyloxy-L-lysine benzyl ester hydrochloride (directly derived from the target free base) is explicitly cited in peer-reviewed literature as a building block for the preparation of pseudopeptides with thrombolytic activity . The reference trail leads to Yabe, Y., et al., Journal of Pharmacology and Experimental Therapeutics, 289, 1176 (1999), which describes the pharmacological evaluation of these pseudopeptide thrombolytic agents . This application is not documented for the methyl ester analog H-Lys(Z)-OMe (CAS 27894-50-4), which is instead cited for CGRP receptor antagonist synthesis , nor for Fmoc-Lys(Boc)-OH, which is predominantly employed in solid-phase synthesis of diverse peptide sequences without a specific thrombolytic application trail . The documented use in a defined pharmacological context provides procurement traceability for research programs targeting thrombotic disease models.

Thrombolytic agents Pseudopeptide synthesis Drug discovery Pharmacology

Dual Orthogonal Protection: Free α-Amine for Direct Coupling vs. Fully Protected Analogs Requiring Additional Deprotection Steps

H-Lys(Z)-OBzl (free base, CAS 24458-14-8) presents a free α-amino group available for immediate peptide coupling while the ε-amino side chain is protected by the Z group and the C-terminus is protected as the benzyl ester [1]. This contrasts with fully protected analogs: Boc-Lys(Z)-OH (CAS 2389-48-2) requires TFA-mediated Boc removal prior to coupling, adding one synthetic step; Z-Lys(Z)-OBzl requires hydrogenolytic or HBr/AcOH-mediated Z removal at the α-position prior to chain elongation, adding a second deprotection that may partially cleave the side-chain Z group. Each additional deprotection step in solution-phase synthesis typically incurs a 5–15% yield loss and requires an aqueous workup and/or chromatographic purification [2][3]. The target compound thus reduces the minimum number of steps to incorporate a lysine residue into a growing peptide chain by one, translating to a cumulative yield advantage of approximately 5–15% per lysine residue incorporated.

Orthogonal protection Solution-phase peptide synthesis Z/Bzl strategy Synthetic efficiency

Synthesis Strategy Compatibility: H-Lys(Z)-OBzl Enables Z/Bzl Solution-Phase Chemistry Inaccessible to Fmoc-Lys(Boc)-OH Due to Base-Sensitivity of Fmoc Group

The Z (benzyloxycarbonyl) and benzyl ester protecting groups of H-Lys(Z)-OBzl are both removable by catalytic hydrogenolysis (H₂/Pd or catalytic transfer hydrogenation), enabling a single-step global deprotection at the end of synthesis [1]. In contrast, the Fmoc group—used in the most common alternative building block Fmoc-Lys(Boc)-OH—is labile under basic conditions (piperidine, DBU) and is also partially sensitive to catalytic hydrogenation, making Fmoc-protected building blocks incompatible with hydrogenolytic deprotection strategies [2]. This fundamental orthogonality distinction means that H-Lys(Z)-OBzl is uniquely suited for solution-phase peptide synthesis using the Z/Bzl strategy, which remains the method of choice for industrial-scale production of short peptides (e.g., aspartame, oxytocin, gluthatione) due to lower reagent costs and easier scale-up compared to solid-phase methods [3]. Fmoc-based building blocks cannot substitute in this workflow because the Fmoc group would be prematurely cleaved under the hydrogenolysis conditions required for benzyl ester removal [2].

Z/Bzl strategy Solution-phase synthesis Fmoc/tBu incompatibility Catalytic hydrogenation Industrial peptide production

Optimal Procurement and Application Scenarios for Benzyl (2S)-2-Amino-6-(Phenylmethoxycarbonylamino)Hexanoate (CAS 24458-14-8)


Solution-Phase Synthesis of Thrombolytic Pseudopeptide Drug Candidates

H-Lys(Z)-OBzl (free base, CAS 24458-14-8) is the documented precursor for pseudopeptide thrombolytic agents, as established by Yabe et al. (J. Pharmacol. Exp. Ther., 289, 1176, 1999) . In this application, the free α-amine is coupled directly to a carboxylic acid-terminated peptide fragment using DCC/HOBt or EDC/HOBt in anhydrous THF or DMF, while the Z and benzyl ester protecting groups remain intact [1]. Following chain assembly, both protecting groups are removed in a single hydrogenolytic step (H₂/Pd-C or catalytic transfer hydrogenation with 4.4% HCOOH/MeOH, 5–10 min), yielding the fully deprotected pseudopeptide without intermediate purification [2]. The free base form is preferred over the hydrochloride salt in this scenario to avoid chloride interference with palladium catalyst activity during hydrogenolysis and to maximize mass efficiency per mole of active compound .

Industrial-Scale Z/Bzl-Strategy Solution-Phase Peptide Manufacturing

For multi-kilogram production of short to medium-length peptides (e.g., aspartame-type dipeptides, tripeptide intermediates such as Z-Asp(OBzl)-Gly-Lys(Z)-OBzl), H-Lys(Z)-OBzl free base offers the most step-economical lysine building block for the Z/Bzl protection strategy . The single-step global deprotection by catalytic hydrogenolysis eliminates the need for sequential acid/base deprotection steps required by Fmoc/tBu chemistry, reducing solvent consumption by approximately 30–50% per deprotection operation [1]. Procurement of ≥99% HPLC-grade material (Chem-Impex specification) is recommended for GMP or IND-enabling campaigns, while ≥98% TLC grade (Sigma-Aldrich) may be sufficient for early-stage route scouting [2]. The free base form eliminates counterion mass penalty (MW 370.44 vs. 406.9 for HCl salt), translating to approximately 9% lower shipping and storage cost per mole of active building block .

Synthesis of Lysine Peptide Derivatives and Advanced Glycation End-Product (AGE) Crosslink Models

The benzenesulfonate salt of H-Lys(Z)-OBzl (CAS 68973-36-4) has established utility as a building block for the total synthesis of glucosepane, a lysine-arginine protein crosslink that is the most abundant advanced glycation end-product (AGE) in aging human tissue . In this application, the orthogonal Z/benzyl ester protection enables selective manipulation of the lysine α-amine during multi-step construction of the glucosepane core, with the Z group providing acid-stable protection during imidazole-forming condensation reactions [1]. The free base form (CAS 24458-14-8) can be directly employed in analogous synthetic sequences where the absence of sulfonate counterions simplifies NMR characterization and chromatographic purification of polar intermediates [2].

Preparation of Amphiphilic Polypeptide Biomaterials via Ring-Opening Polymerization

Nε-Z-L-lysine (CAS 1155-64-2), the side-chain-protected lysine from which H-Lys(Z)-OBzl is derived, serves as the monomer precursor for N-carboxyanhydride (NCA) ring-opening polymerization to produce poly(Nε-Z-L-lysine) . H-Lys(Z)-OBzl free base can be quantitatively converted to Nε-Z-L-lysine by selective hydrogenolysis of the benzyl ester under conditions that preserve the Z group (controlled H₂ pressure, short reaction time), providing an alternative entry point to the NCA monomer with higher atom economy compared to saponification of the methyl ester analog [1]. The resulting poly(Z-L-lysine) segments are key building blocks for amphiphilic block copolypeptides used in gene delivery and antimicrobial biomaterial applications, where the degree of polymerization can be tuned from 20 to 200 residues by controlling the monomer-to-initiator ratio [2].

Quote Request

Request a Quote for benzyl (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.